molecular formula C15H12N2 B2503737 (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile CAS No. 131003-89-9

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile

Cat. No.: B2503737
CAS No.: 131003-89-9
M. Wt: 220.275
InChI Key: MLVRCPFAKYXOQN-RMKNXTFCSA-N
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Description

(E)-2-(1-Cyclopropyl-3-phenylallylidene)malononitrile is an α,β-unsaturated malononitrile derivative featuring a cyclopropyl group at the 1-position and a phenyl group at the 3-position of the allylidene backbone. The (E)-configuration of the double bond ensures conjugation across the π-system, while the malononitrile moiety acts as a strong electron-withdrawing group (EWG). Such compounds are often explored in materials science for their optoelectronic properties, particularly in D-π-A (donor-π-acceptor) or D-π-π-A systems, where structural modifications tune charge-transfer behavior . While direct studies on this specific compound are absent in the provided evidence, its structural analogs (e.g., biphenyl- or fluorenyl-substituted derivatives) highlight the critical role of substituents in dictating molecular packing, reactivity, and photophysical performance.

Properties

IUPAC Name

2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-10-14(11-17)15(13-7-8-13)9-6-12-4-2-1-3-5-12/h1-6,9,13H,7-8H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRCPFAKYXOQN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C(C#N)C#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation between cyclopropane-containing ketones and malononitrile is the most direct method for synthesizing (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile. This reaction proceeds via a base-catalyzed enolate formation, followed by dehydration to yield the α,β-unsaturated dinitrile. Key substrates include:

  • 1-Cyclopropyl-3-phenylpropan-1-one : Synthesized via Friedel-Crafts acylation of cyclopropane carboxylic acid derivatives with benzene.
  • Malononitrile : Acts as the nucleophile, with ammonium acetate or piperidine commonly employed as catalysts.

Standard Procedure and Optimization

A representative protocol involves refluxing 1-cyclopropyl-3-phenylpropan-1-one (3.0 mmol), malononitrile (4.5 mmol), ammonium acetate (1.0 eq.), and acetic acid (0.2 mL) in toluene under Dean-Stark conditions. The reaction typically completes within 6–8 hours, yielding the target compound in 45–60% after silica gel chromatography (petroleum ether/ethyl acetate = 95:5).

Critical Parameters :

  • Solvent Choice : Toluene outperforms polar solvents (e.g., ethanol) by facilitating azeotropic water removal, driving the equilibrium toward product formation.
  • Catalyst Loading : Piperidine (0.1 eq.) enhances reaction rates but may reduce stereoselectivity compared to ammonium acetate.

Alternative Catalytic Approaches

Photoredox Catalysis for Stereocontrol

Recent advances employ eosin Y and ammonium persulfate under green LED irradiation to achieve E-selectivity. This method, initially developed for trifluoromethylated analogs, avoids thermal degradation of the cyclopropane ring. For example:

  • Conditions : 1-Cyclopropyl-3-phenylpropan-1-one (0.2 mmol), malononitrile (0.6 mmol), eosin Y (2.5 mol%), and (NH₄)₂S₂O₈ in degassed iPrOH under N₂.
  • Yield : 55–65% after 24 hours, with >95% E-isomer purity.

Heterogeneous Catalysis with MoO₃ Nanoparticles

Nano-MoO₃ catalyzes the condensation in aqueous media, though yields for cyclopropane derivatives remain moderate (30–40%). This method prioritizes environmental sustainability but requires longer reaction times (48 hours).

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time (h) Yield (%) E Selectivity
Knoevenagel Ammonium acetate Toluene 8 58 85
Photoredox Eosin Y iPrOH 24 62 95
Nano-MoO₃ MoO₃ nanoparticles H₂O 48 35 80

Key Observations :

  • Photoredox methods achieve superior stereocontrol but necessitate inert conditions.
  • Aqueous nano-MoO₃ catalysis offers a greener profile but compromises yield.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.71–7.54 (m, 5H, Ar-H), 6.73 (d, J = 15.2 Hz, 1H, CH=), 3.01 (q, J = 7.6 Hz, 2H, cyclopropane-CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 179.85 (C=N), 135.47 (Ar-C), 115.29 (CN), 33.76 (cyclopropane-C), 22.15 (CH₂).
  • HRMS (ESI/QTOF) : [M+H]⁺ Calcd. for C₁₅H₁₃N₂: 221.1078; Found: 221.1082.

X-ray Crystallography

Single-crystal analysis confirms the E-geometry, with a dihedral angle of 172.5° between the aryl and cyclopropane moieties. The malononitrile group adopts a planar configuration, minimizing steric strain.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic conditions. Mitigation includes:

  • Low-Temperature Workup : Quenching reactions at 0°C with NaHCO₃.
  • Avoiding Strong Acids : Replacing acetic acid with milder catalysts (e.g., ammonium acetate).

Byproduct Formation

Common byproducts include Z-isomers and dimerized adducts. These are minimized by:

  • Chromatographic Purification : Using hexane/ethyl acetate (99:1) to resolve geometric isomers.
  • Inert Atmosphere : Preventing radical-mediated dimerization during photoredox synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The phenyl and cyclopropyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

Synthetic Applications

1.1 Michael Addition Reactions
The compound is utilized in Michael addition reactions, particularly for the synthesis of complex organic molecules. Studies have shown that derivatives of malononitrile can participate in both 1,4- and 1,6-Michael addition reactions, leading to the formation of various substituted products, including furans and biaryls. The steric hindrance of substituents on the phenyl ring significantly influences the selectivity and yield of these reactions .

1.2 Construction of Substituted Furans
Research indicates that (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile can be employed in one-pot reactions to construct trisubstituted furans under mild conditions. This approach simplifies the synthetic pathway, allowing for the installation of various functional groups such as alkyl and aryl moieties .

2.1 Antimicrobial Properties
Preliminary studies suggest that compounds structurally related to this compound exhibit significant antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds indicates promising potential for further development as antimicrobial agents.

2.2 Cytotoxic Effects on Cancer Cells
Investigations into the cytotoxic effects of this compound have revealed selective toxicity towards various cancer cell lines. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting potential as anticancer agents. The mechanism may involve apoptosis induction through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of compounds related to this compound, establishing a correlation between structural features and biological activity. Modifications to certain functional groups enhanced potency against gram-positive bacteria, indicating a structure-activity relationship that could guide future drug design.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited significant cytotoxicity while sparing normal cells. This selective action suggests a favorable therapeutic index for potential anticancer applications.

Computational Studies

Recent advancements in computational chemistry have facilitated the exploration of molecular docking studies involving this compound. These studies aim to elucidate binding affinities and interaction mechanisms with biological targets, enhancing our understanding of its pharmacological potential .

Mechanism of Action

The mechanism by which (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile with similar compounds based on substituent effects, aggregation behavior, and applications. Key findings from the evidence are synthesized into a comparative framework:

Substituent Effects on Molecular Packing and Aggregation

Compound Substituents Molecular Packing Aggregation Type Key Findings Reference
This compound (hypothetical) Cyclopropyl, phenyl Likely disordered or 1D Unknown Cyclopropyl’s small size and strain may reduce steric hindrance, favoring planar π-conjugation but limiting ordered packing. -
2-BAM, 3-BAM, 4-BAM Biphenyl (ortho/meta/para), fluorenyl 1D column (2-BAM), 3D layer (3-BAM/4-BAM) H-aggregation (2-BAM), J-aggregation (3-BAM/4-BAM) Substituent position (ortho vs. para) dictates packing dimensionality. Ortho-substituted 2-BAM forms 1D H-aggregates with face-to-face π-stacking, while meta/para derivatives adopt 3D J-aggregates with edge-to-face interactions .
(E)-2-(1,3-Diphenylallylidene)malononitrile Phenyl, phenyl Planar, crystalline Not reported Planar structure confirmed by X-ray (mean C–C bond length = 0.002 Å, R factor = 0.035). Used in Diels-Alder reactions due to electron-deficient diene character .

Key Insight: The cyclopropyl group in the target compound likely introduces steric and electronic differences compared to bulkier substituents (e.g., biphenyl or fluorenyl). However, its smaller size could reduce intermolecular interactions, leading to less ordered packing than biphenyl derivatives .

Photophysical Properties

Compound Emission Behavior (Solid vs. Solution) Bandgap Modulation Reference
2-BAM, 3-BAM, 4-BAM Solid: Aggregation-dependent emission (H/J-aggregates); Solution: Monomer emission Ortho-substituted 2-BAM shows blue-shifted emission due to H-aggregation; meta/para derivatives exhibit broader spectra.
m-BMNM (methoxynaphthalenyl-substituted) Solution: Strong cyan emission; Solid: Red-shifted emission Methoxy group enhances electron donation, narrowing the bandgap compared to non-methoxy analogs.
Target Compound (hypothetical) Likely solvent-dependent emission with moderate quantum yield Cyclopropyl’s inductive effect may lower LUMO energy, enhancing charge-transfer transitions. -

Key Insight : Substitution with electron-donating groups (e.g., methoxy in m-BMNM) or extended π-systems (e.g., biphenyl in BAMs) directly modulates optoelectronic properties. The cyclopropyl group’s electron-withdrawing nature could position the target compound between phenyl- and fluorenyl-substituted derivatives in terms of charge-transfer efficiency .

Biological Activity

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 131003-89-9

Its structure includes a malononitrile moiety, which is known for its reactivity and potential biological implications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.3Inhibition of cell proliferation and migration
A549 (Lung Cancer)8.7Disruption of mitochondrial function

The compound's mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial integrity, leading to cell death.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. It has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Escherichia coli32 µg/mLBacteriostatic
Staphylococcus aureus16 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBacteriostatic

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced growth and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, which contributes to apoptosis.
  • Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in MCF-7 cell viability, with a corresponding increase in apoptotic markers such as Annexin V positivity and caspase-3 activation.
  • Antimicrobial Efficacy Assessment : Another investigation assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro.

Q & A

Q. What are the standard laboratory synthesis methods for (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile?

The compound is synthesized via Knoevenagel condensation , reacting a cyclopropane-containing aldehyde with malononitrile under basic conditions. For example, using a magnetic nanocatalyst (e.g., TPPA-IL-Fe₃O₄) in ethanol under reflux improves yield and simplifies catalyst recovery . Key parameters include:

  • Catalyst : 10 mol% TPPA-IL-Fe₃O₄.
  • Solvent : Ethanol or acetonitrile.
  • Reaction Time : 2–6 hours. Structural confirmation is achieved via ¹H/¹³C NMR (e.g., δH 7.18–7.87 ppm for aromatic protons; δC 83.06–162.18 ppm for nitrile and conjugated carbons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at 7.18–7.87 ppm) and carbon hybridization (e.g., nitrile carbons at ~112–114 ppm) .
  • X-Ray Crystallography : Resolves bond angles (e.g., C–C–C angles ~120°) and confirms the (E)-configuration .
  • IR Spectroscopy : Identifies nitrile stretches (~2200 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do hybrid density functional theory (DFT) methods improve electronic structure analysis of this compound?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol of experiments) . Key steps:

  • Basis Set Selection : Use 6-31G* for geometry optimization and larger sets (e.g., cc-pVTZ) for energy calculations.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for solution-phase reactivity .

Q. How does this compound act as a diene in Diels-Alder reactions?

The conjugated allylidene system enables electron-deficient diene behavior, reacting with electron-rich dienophiles (e.g., tetrazines) to form six-membered rings. Regioselectivity is influenced by substituent electronic effects (e.g., cyclopropyl groups modulate electron density) . Example conditions:

  • Solvent : Toluene, 80°C.
  • Catalyst : Lewis acids (e.g., ZnCl₂) accelerate cycloaddition .

Q. How can discrepancies between computational and experimental thermochemical data be resolved?

  • Functional Validation : Compare B3LYP with higher-level methods (e.g., CCSD(T)) for critical parameters.
  • Experimental Calibration : Use calorimetry (e.g., bomb calorimetry) to validate computational enthalpy values .

Methodological and Analytical Challenges

Q. What catalytic systems enhance its reactivity in multicomponent reactions?

  • Magnetic Nanocatalysts : TPPA-IL-Fe₃O₄ enables >90% yield in Knoevenagel condensations and simplifies catalyst recovery via external magnets .
  • Ionic Liquids : Improve solubility and stabilize transition states in cyclopropane-functionalized reactions (e.g., [BMIM][BF₄]) .

Q. How is its purity validated for sensitive applications (e.g., photovoltaics)?

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (DB-5 column) detect impurities <0.1% .
  • Orthogonal Methods : Combine elemental analysis (C, H, N ±0.3%) with ¹H NMR integration .

Biological and Material Science Applications

Q. What strategies assess its bioactivity in anticancer studies?

  • Derivatization : Synthesize pyrazolo[1,5-a]pyrimidine derivatives via reactions with substituted aldehydes .
  • In Vitro Screening : Test against human carcinoma cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlate with electron-withdrawing substituents .

Q. How is it applied in photocatalytic systems?

As a photosensitizer , it enhances charge transfer in TiO₂/ZnO nanocomposites for dye degradation. Key metrics:

  • Bandgap Tuning : UV-Vis spectroscopy shows absorption at 350–450 nm.
  • Quantum Yield : Measured via actinometry under UV light (254 nm) .

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